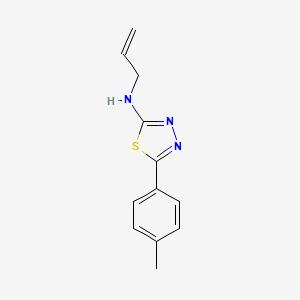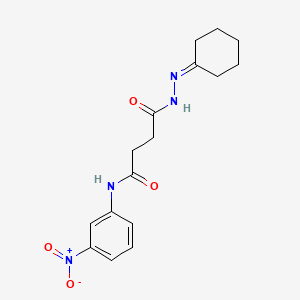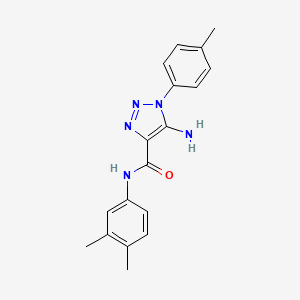![molecular formula C28H28O7 B4693098 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4693098.png)
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Vue d'ensemble
Description
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, also known as TPD-1, is a synthetic compound that belongs to the family of flavonoids. TPD-1 has attracted the attention of researchers due to its potential therapeutic properties and its ability to interact with various biological targets.
Mécanisme D'action
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one exerts its therapeutic effects through the modulation of various biological targets such as kinases, enzymes, and receptors. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to inhibit the activity of kinases such as AKT and ERK, which are involved in the regulation of cell growth and survival. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also inhibits the activity of enzymes such as COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to modulate the activity of receptors such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects:
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also reduces the expression of COX-2, which is involved in the production of prostaglandins, leading to reduced inflammation. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to modulate the activity of ion channels such as TRPV1, leading to reduced pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its ability to interact with multiple biological targets, making it a potential candidate for the treatment of various diseases. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also exhibits low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in lab experiments. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. One potential direction is the development of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one.
Applications De Recherche Scientifique
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O7/c1-18-7-5-8-20(13-18)33-11-6-12-34-21-9-10-24-22(16-21)23(29)17-25(35-24)19-14-26(30-2)28(32-4)27(15-19)31-3/h5,7-10,13-17H,6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLIGJAKRSQCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4693018.png)

![4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}benzonitrile](/img/structure/B4693038.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693047.png)

![5-[5-methoxy-2-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693057.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693065.png)


![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4693106.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4693107.png)
![N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4693115.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyrazinyl)propanamide](/img/structure/B4693121.png)